molecular formula C32H34O10 B1330151 Gossypol acetic acid CAS No. 866541-93-7

Gossypol acetic acid

Cat. No. B1330151
M. Wt: 578.6 g/mol
InChI Key: NIOHNDKHQHVLKA-UHFFFAOYSA-N
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Description

Gossypol acetic acid is a compound of interest due to its various biological activities, including anti-tumor, anti-fertility, and anti-viral properties. It is a yellow pigment found in the cotton plant, and its potential for medicinal use has prompted research into methods for its isolation and purification. The compound has been studied for its effects on different biological systems, such as its antifertility activity in males and its impact on tumor cells .

Synthesis Analysis

The synthesis of gossypol acetic acid has been achieved through the recovery from cottonseed soapstock, a by-product of crude oil refining. The process involves refluxing soapstock in acidic methyl ethyl ketone (MEK) to hydrolyze bound gossypol, followed by phase separation and crystallization with acetic acid to yield gossypol acetic acid. This method has been shown to recover a significant percentage of gossypol as a high-purity product . An improved method using ultrasound-assisted extraction has been developed, which increases the yield and purity of gossypol acetic acid while reducing the time required for crystallization .

Molecular Structure Analysis

The molecular structure of gossypol acetic acid has been confirmed using various spectroscopic techniques, including UV, IR, and NMR spectroscopy. These methods have provided detailed information about the chemical structure of the compound . Additionally, the crystal and molecular structure of an enantiomeric gossypol-acetic acid clathrate has been determined, revealing that the gossypol molecules are of the aldehyde tautomer and that the naphthalene rings are approximately perpendicular to each other .

Chemical Reactions Analysis

Gossypol acetic acid has been analyzed using high-performance liquid chromatography (HPLC) to examine its purity and to study its chemical reactions. The HPLC method has been useful for analyzing the compound in biological studies . The compound's reactivity and interactions with other molecules, such as its ability to form clathrates with acetic acid, have been explored through crystallography .

Physical and Chemical Properties Analysis

The physical and chemical properties of gossypol acetic acid have been studied in various contexts. Its effects on cell metabolism, DNA synthesis, and cellular ultrastructure have been investigated in vitro, revealing that gossypol can inhibit cell multiplication and alter DNA synthesis in murine erythroleukemia cells . The compound's impact on nutrient uptake in the intestine has also been examined, showing that it can interfere with the transport of nutrients such as glucose and amino acids . Furthermore, the genotoxic potential of gossypol acetic acid has been evaluated, with studies indicating that it is not a clastogenic or mutagenic agent in mouse bone marrow cells in vivo .

Scientific Research Applications

1. Pharmacokinetics and Clinical Trials

  • Gossypol acetic acid, as R-(-)-gossypol (AT-101), is being investigated in clinical trials for treating advanced solid tumor malignancies. A sensitive HPLC assay has been developed for its pharmacokinetic evaluation in plasma, overcoming challenges related to its rapid degradation in solution. This method proved effective in a Phase I clinical trial for quantifying gossypol for pharmacokinetic assessment (Lin et al., 2012).

2. Recovery and Isolation for Medical Use

  • A process has been described to recover gossypol from cottonseed soapstock, a low-value co-product of crude oil refining. This method allows the isolation of gossypol in high purity, which is important due to its anti-tumor, anti-fertility, and anti-viral properties (Dowd & Pelitire, 2001).

3. Ultrasound-Assisted Extraction Improvement

  • An ultrasound-assisted extraction and crystallization method has been introduced to improve the yield and purity of gossypol acetic acid from cottonseed soapstock. This novel process enhances the content of gossypol acetic acid over 90%, reduces crystallization time by 75%, and retains its anticancer activity (Jia et al., 2009).

4. Anti-Tumor Properties

  • Studies have shown gossypol acetic acid's anti-tumor properties, including inhibitory effects on proliferation and induction of apoptosis in various cancer cell lines, such as human adenoid cystic carcinoma ACC-M cells. It also influences the methylation level of genes involved in cancer progression (Wen-fei Chen, 2013).

5. Bioequivalence Studies

  • Bioequivalence studies in healthy Chinese female volunteers have established a novel HPLC-MS method for the determination of gossypol. These studies help in understanding the pharmacokinetics of gossypol acetic acid tablets and ensure consistent therapeutic effects across different formulations (W. Ai-dong, 2007).

6. Comprehensive Reviews in Cancer Clinical Trials

  • A systematic review covering the safety and clinical effectiveness of oral gossypol/AT-101 in treating various types of cancer has been conducted. This includes evaluations of its use as monotherapy or in combination with standard chemo-radiation therapies, showing promise in subsets of patients (Renner et al., 2022).

Safety And Hazards

Gossypol Acetic Acid is very toxic if swallowed and irritating to the skin . It poses a risk of serious damage to the eyes and health by prolonged exposure . It also has a possible risk of impaired fertility and harm to the unborn child .

properties

IUPAC Name

acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30O8.C2H4O2/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2(3)4/h7-12,33-38H,1-6H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOHNDKHQHVLKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90921593
Record name Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1)
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Molecular Weight

578.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gossypol acetic acid

CAS RN

115038-46-5, 866541-93-7, 5453-04-3, 12542-36-8
Record name Gossypol acetic acid
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Record name Gossypol acetic acid, (R)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gossypol acetic acid clathrate
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Record name Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1)
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Record name Gossypol-acetic acid
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Record name GOSSYPOL ACETIC ACID, (R)-
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Record name GOSSYPOL ACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,060
Citations
M Yildirim‐Aksoy, C Lim, MK Dowd… - Journal of Applied …, 2004 - academic.oup.com
… Gossypol‐acetic acid and the (+)‐ and (−)‐isomers of gossypol were used in this study. Gossypol‐acetic acid contained an equal molar ratio of gossypol and acetic acid (1 mg = 0·896 …
Number of citations: 52 academic.oup.com
JH Lin, KT Yang, PC Ting, YP Luo, DJ Lin, YS Wang… - Biomolecules, 2021 - mdpi.com
… Gossypol acetic acid (GAA), a natural product taken from the seeds of cotton plants, prevents oxidative stress. However, the effects of GAA on myocardial I/R-induced ferroptosis remain …
Number of citations: 15 www.mdpi.com
M Ikeda - Andrologia, 1990 - Wiley Online Library
… We used the racemic (+/-) gossypol acetic acid in this study. In further studies, both positive and negative enantiomers will be used, to ascertain whether these two compounds act …
Number of citations: 30 onlinelibrary.wiley.com
MK Dowd, SM Pelitire - Industrial crops and products, 2001 - Elsevier
… complex with acetic acid (gossypol acetic acid). From a soapstock … 87% gossypol acetic acid product. A single re-crystallization of this crude material yielded a 99% gossypol acetic acid …
Number of citations: 50 www.sciencedirect.com
RK Lagerlöf, JN Tone - Drug and chemical Toxicology, 1985 - Taylor & Francis
… This study was designed to determine the effects of gossypol acetic acid (GAA) on various … doses of gossypol acetic acid have been reported . However, thesealterations in endocrine …
Number of citations: 44 www.tandfonline.com
M Yildirim, C Lim, PJ Wan, PH Klesius - Aquaculture, 2003 - Elsevier
… Results of this study indicate that supplementation of gossypol from gossypol–acetic acid to … The source of gossypol in the form of gossypol–acetic acid may or may not function the …
Number of citations: 144 www.sciencedirect.com
R Heywood - Contraception, 1988 - Elsevier
… -Dawley rats at dosages of 0, 0.5, 5.0 and 25 mg/kg per day of (+)-gossypol acetic acid. … A study in cynomolgus monkeys at 25 mg/kg per day of (+)-gossypol acetic acid for 13 weeks …
Number of citations: 18 www.sciencedirect.com
MC Calhoun, JE Huston, S Kuhlmann… - … Report. Texas Agric …, 1990 - sanangelo.tamu.edu
… of free gossypol from three sources (gossypol acetic acid. GAA; direct solvent cottonseed … Gossypol acetic acid was given daily in gelatin capsules. lsocaloric (1.45 Meal DE/'p0urid), …
Number of citations: 31 sanangelo.tamu.edu
NR KALLA, M Vasudev, G Arora - Andrologia, 1981 - Wiley Online Library
… Animals in Group I1 and IV were given 5 mg/rat/day of gossypol acetic acid* by oral intubation for 2 and 4 … *Gossypol acetic acid will be referred to as ‘Gossypol’ hereafter in this paper …
Number of citations: 39 onlinelibrary.wiley.com
AS El-Sharaky, MM Wahby, MMB El-Dein… - Food and chemical …, 2009 - Elsevier
… Male rats were treated with either gossypol acetic acid (GAA) or gossypol–iron complex (GIC). Serum alanine transaminase (ALT) activity elevated of GAA. However, GIC-treated …
Number of citations: 26 www.sciencedirect.com

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